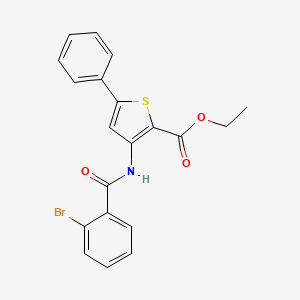

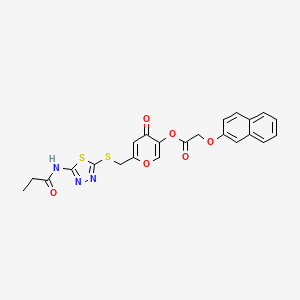

3-(2-溴苯甲酰胺)-5-苯硫代吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with a brominated precursor. For instance, ethyl canthin-6-one-1-carboxylate and its analogues were prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Similarly, the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate from L-tryptophan also involved multiple steps, including NMR and mass spectrometry for structural confirmation . These methods could potentially be adapted for the synthesis of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as NMR, mass spectrometry, and X-ray diffraction analysis. For example, the structure of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate was established using these methods . These techniques would be essential for analyzing the molecular structure of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate as well.

Chemical Reactions Analysis

The papers describe various reactions involving ethyl carboxylate compounds. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate resulted in the formation of a carbene, which could be captured by different nucleophiles . Another study reported the photolysis of the same compound in amines and alcohols, suggesting two competing photolytic pathways . These findings indicate that ethyl carboxylate compounds can undergo complex photochemical reactions, which could be relevant for Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Physical and Chemical Properties Analysis

The physicochemical properties of ethyl carboxylate compounds, such as acid-base properties, solubility, and chemical stability, have been studied. For instance, the properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated, including the preparation of metal complexes . These studies provide a foundation for understanding the physical and chemical properties of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

科学研究应用

合成和化学性质

- 3-(2-溴苯甲酰胺)-5-苯硫代吩-2-羧酸乙酯及其类似衍生物已被研究用于各种合成和化学性质探索。例如,类似化合物5-氨基-3-甲基苯并[b]噻吩-2-羧酸乙酯用于合成各种溴代衍生物并研究其药理活性 (Chapman, Clarke, Gore, & Sharma, 1971)。

杂环化合物合成

- 该化合物与杂环化合物的合成有关,例如由相关化合物合成[1,2,3]三唑并[1,5-a]喹啉 (Pokhodylo & Obushak, 2019)。

光物理性质

- 其衍生物的光物理性质已得到研究。例如,相关化合物如2-芳基噻唑-5-羧酸乙酯被分析其吸收和荧光,有助于理解此类化合物中的 π→π* 跃迁 (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010)。

染料合成和织物染色

- 类似于3-(2-溴苯甲酰胺)-5-苯硫代吩-2-羧酸乙酯的化合物已被用于合成新型杂环分散染料,用于染色涤纶纤维,展示了它们在材料科学和纺织技术中的用途 (Iyun, Bello, Abayeh, Jauro, & Shode, 2015)。

药物研究

- 涉及类似化合物的研究已在药物领域进行,重点关注它们的反应性和作为药理活性物质合成中间体的潜力。例如,研究探索了类似于3-糠基-4-氧代-3,4-二氢喹唑啉-2-羧酸乙酯的化合物的溶解行为 (Shemchuk, Chernykh, Levashov, & Sytnik, 2010)。

作用机制

Target of Action

Similar compounds have shown anticancer activity, which may be due to their ability to inhibit the production of fatty acids in cancer cells . They also possess constitutive androstane receptor (CAR) binding properties and prevent the synthesis of steroids, inhibiting their biological effects .

Mode of Action

The bromobenzamido moiety in the compound suggests that it might undergo nucleophilic substitution reactions . In such reactions, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ions.

Biochemical Pathways

Based on its structural similarity to other bromobenzamido compounds, it might interfere with fatty acid synthesis and steroid synthesis pathways . These pathways are crucial for the growth and proliferation of cells, particularly cancer cells. By inhibiting these pathways, the compound could potentially exert antitumor effects.

安全和危害

属性

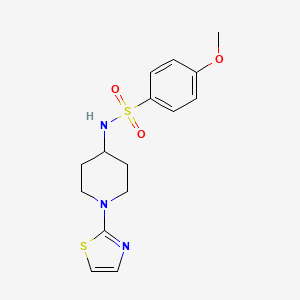

IUPAC Name |

ethyl 3-[(2-bromobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO3S/c1-2-25-20(24)18-16(12-17(26-18)13-8-4-3-5-9-13)22-19(23)14-10-6-7-11-15(14)21/h3-12H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPXNOTYHJNQJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)